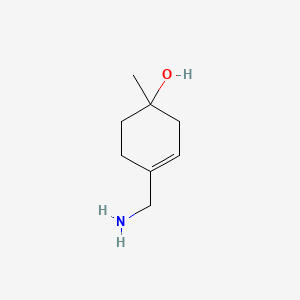
1-Ethyl-3-methylimidazolium tetracyanoborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methylimidazolium tetracyanoborate is an ionic liquid with the chemical formula C10H11BN6. It is known for its high thermal stability, low volatility, and excellent electrochemical properties. This compound is widely used in various scientific and industrial applications, particularly in the field of energy storage and conversion.
Vorbereitungsmethoden
The synthesis of 1-ethyl-3-methylimidazolium tetracyanoborate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with sodium tetracyanoborate. The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity ionic liquid .
Industrial production methods for this compound are similar but often involve larger-scale equipment and more rigorous purification processes to ensure the product meets the required standards for specific applications .
Analyse Chemischer Reaktionen
1-Ethyl-3-methylimidazolium tetracyanoborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: It can be reduced under specific conditions, although this is less common.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methylimidazolium tetracyanoborate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 1-ethyl-3-methylimidazolium tetracyanoborate exerts its effects is primarily related to its ionic nature. The compound’s high ionic conductivity and low volatility make it an excellent medium for facilitating electrochemical reactions. The tetracyanoborate anion can form strong interactions with various metal ions, enhancing the stability and efficiency of the systems in which it is used .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methylimidazolium tetracyanoborate is often compared with other ionic liquids, such as:
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium dicyanamide
Compared to these compounds, this compound offers unique advantages in terms of its lower viscosity, higher ionic conductivity, and better performance in specific applications such as dye-sensitized solar cells and supercapacitors .
Eigenschaften
Molekularformel |
C10H11BN6 |
|---|---|
Molekulargewicht |
226.05 g/mol |
IUPAC-Name |
1-ethyl-3-methylimidazol-3-ium;tetracyanoboranuide |
InChI |
InChI=1S/C6H11N2.C4BN4/c1-3-8-5-4-7(2)6-8;6-1-5(2-7,3-8)4-9/h4-6H,3H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
CPZCMVDICTVHIP-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C#N)(C#N)(C#N)C#N.CCN1C=C[N+](=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13893484.png)
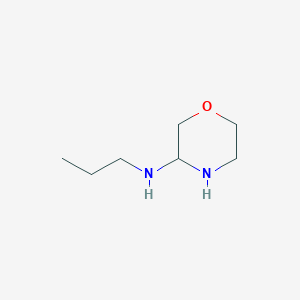
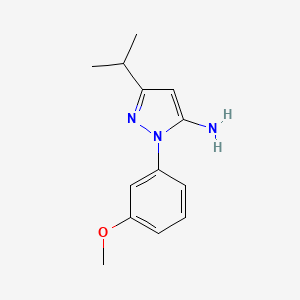



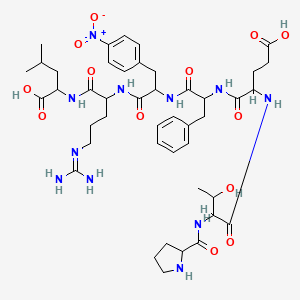
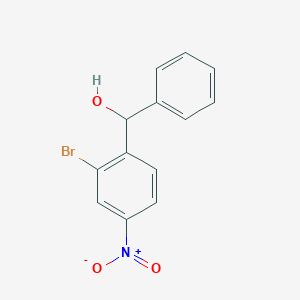
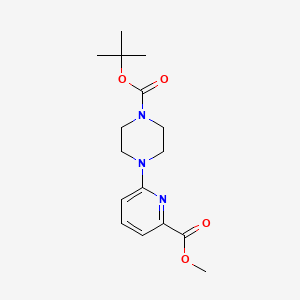
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
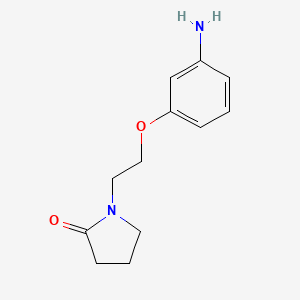

![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)
